4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of solvents, catalysts, and purification methods to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-2-phenylprop-2-enenitrile, hydrochloride
- 4,6-Diamino-2-mercaptopyrimidine
- 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
21316-33-6 |
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Molecular Formula |
C23H31FN6O6S2 |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
4-[3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C21H25FN6O3S.C2H6O3S/c1-13(12-18(29)25-15-6-10-17(11-7-15)32(22,30)31)14-4-8-16(9-5-14)28-20(24)26-19(23)27-21(28,2)3;1-2-6(3,4)5/h4-11,13H,12H2,1-3H3,(H,25,29)(H4,23,24,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
ICFGCLXOXUDFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)F)C2=CC=C(C=C2)N3C(=NC(=NC3(C)C)N)N |
Origin of Product |
United States |
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